Scientific Field: Organic Chemistry
Summary of the Application: Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is used in the stereoselective synthesis of either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates.
Methods of Application or Experimental Procedures: The cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is conducted using dirhodium(II) catalyst loadings of 0.005 mol %.
Results or Outcomes: The resulting yields from this process range from 8 to 66%.
Summary of the Application: Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is used in the preparation of new bicyclo[2.1.1]hexane compact modules.
Methods of Application or Experimental Procedures: The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition.
Results or Outcomes: The resulting modules play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is an organic compound characterized by its unique bicyclic structure, which incorporates two fluorine atoms at the 3-position of the bicyclo[3.1.0]hexane framework. The molecular formula for this compound is C9H12F2O2, and it has a molecular weight of 190.19 g/mol. Its structure contributes to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods:
These methods highlight the synthetic flexibility available for producing this compound.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate has potential applications in:
The exploration of these applications is ongoing within research communities.
Interaction studies involving ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate focus on its reactivity with biological targets and synthetic intermediates:
Such studies are crucial for determining both practical applications and safety profiles.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate shares structural similarities with several other compounds, which may highlight its uniqueness:
Compound Name | Structural Features | Notable Properties |
---|---|---|
Ethyl bicyclo[2.2.1]heptane-2-carboxylate | Bicyclic structure without fluorine | Used in organic synthesis |
Ethyl 3-fluorobicyclo[3.1.0]hexane-6-carboxylate | One fluorine atom | Potentially less reactive than difluoro |
Ethyl 4-fluorobicyclo[2.2.2]octane-5-carboxylate | Different bicyclic framework | Exhibits distinct biological activities |
The presence of two fluorine atoms in ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate distinguishes it from similar compounds and may enhance its reactivity and biological properties compared to those with fewer or no fluorine substituents.